molecular formula C10H9F3O B13916056 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B13916056
M. Wt: 202.17 g/mol
InChI Key: MDXMTZYIFQCSHB-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol typically involves the introduction of a trifluoromethyl group into an indene precursor. One common method is the trifluoromethylation of indene derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted indenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-ol is unique due to its combination of the trifluoromethyl group with the indene structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity .

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C10H9F3O/c11-10(12,13)7-3-1-2-6-4-5-8(14)9(6)7/h1-3,8,14H,4-5H2

InChI Key

MDXMTZYIFQCSHB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C(=CC=C2)C(F)(F)F

Origin of Product

United States

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